1-Ethenyl-4-[(trifluoromethyl)thio]benzene
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Overview
Description
(Trifluoromethyl)(4-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Trifluoromethyl)(4-vinylphenyl)sulfane typically involves the reaction of 4-vinylphenylthiol with a trifluoromethylating agent. One common method is the reaction of 4-vinylphenylthiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of (Trifluoromethyl)(4-vinylphenyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: (Trifluoromethyl)(4-vinylphenyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, and reflux conditions.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles such as amines or alkoxides, organic solvents, and mild heating.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
Scientific Research Applications
(Trifluoromethyl)(4-vinylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (Trifluoromethyl)(4-vinylphenyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and vinylphenyl groups. These interactions can modulate various biological pathways, leading to the observed effects. The compound can form electron donor-acceptor complexes and undergo single electron transfer reactions, particularly under photoredox conditions.
Comparison with Similar Compounds
Trifluoromethylthiobenzene: Similar structure but lacks the vinyl group.
Phenyl trifluoromethyl sulfide: Similar structure but lacks the vinyl group.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness: (Trifluoromethyl)(4-vinylphenyl)sulfane is unique due to the presence of both trifluoromethyl and vinylphenyl groups, which confer distinct chemical reactivity and potential applications. The vinyl group allows for further functionalization and polymerization, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
1-ethenyl-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFPKGDYRGHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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